Stereospecific NR2B Antagonism: threo- vs. erythro-Ifenprodil Isomers
The threo diastereomer of ifenprodil demonstrates higher potency at recombinant NR1A/NR2B NMDA receptors compared to its erythro counterpart. Specifically, the (−) threo-ifenprodil isomer exhibits an IC50 of 0.22 µM, whereas the (−) erythro-ifenprodil isomer has an IC50 of 0.81 µM, representing an approximately 3.7-fold difference in potency [1]. This stereoselectivity, while modest, is significant for precise pharmacological dissection.
| Evidence Dimension | NR1A/NR2B NMDA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 0.22 µM ((−) threo-ifenprodil) |
| Comparator Or Baseline | 0.81 µM ((−) erythro-ifenprodil) and 0.21 µM ((+) erythro-ifenprodil) |
| Quantified Difference | ~3.7-fold higher potency vs. (−) erythro isomer; comparable to (+) erythro isomer |
| Conditions | Recombinant NR1A/NR2B receptors expressed in Xenopus oocytes, voltage-clamp recording |
Why This Matters
Procuring the threo hemitartrate salt ensures the defined stereochemistry required to replicate this specific potency profile, avoiding the variable activity of the erythro isomer.
- [1] Avenet P, et al. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes. Eur J Pharmacol. 1996;296(2):209-13. View Source
